molecular formula C21H23NO4S B3752689 ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3752689
M. Wt: 385.5 g/mol
InChI Key: JXJFPMRVCDNHGK-JLHYYAGUSA-N
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Description

“Ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C21H23NO4S . It is a derivative of thiophene, a heterocyclic compound with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .


Chemical Reactions Analysis

The reactivity of enaminones, which are precursors in the synthesis of this compound, is due to their ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological characteristics. Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on synthesizing new derivatives with different substituents to enhance their biological activity.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-25-15-11-8-14(9-12-15)10-13-18(23)22-20-19(21(24)26-4-2)16-6-5-7-17(16)27-20/h8-13H,3-7H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFPMRVCDNHGK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
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ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
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ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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